

Introduction: The Strategic Importance of the Indole-6-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-indole-6-carbaldehyde*

Cat. No.: B015419

[Get Quote](#)

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.^[1] The functionalization of this scaffold is a cornerstone of medicinal chemistry, with indole aldehydes serving as particularly valuable intermediates due to the versatile reactivity of the formyl group.^[2] While electrophilic substitution of indole, such as in the Vilsmeier-Haack reaction, overwhelmingly favors the electron-rich C3 position to yield indole-3-carbaldehyde, functionalization at the benzene ring, specifically at the C6 position, is synthetically challenging.^{[3][4]}

This inherent difficulty makes **1H-indole-6-carbaldehyde** a more specialized and often more valuable precursor. Its unique architecture allows for the exploration of chemical space inaccessible through the C3-isomer, leading to the development of molecules with distinct biological activities and material properties. This guide serves as a technical resource for researchers and drug development professionals aiming to leverage the unique chemical properties of **1H-indole-6-carbaldehyde**.

Molecular Structure and Physicochemical Properties

1H-indole-6-carbaldehyde is an aromatic heterocyclic compound consisting of a fused bicyclic structure of a benzene ring and a pyrrole ring, with a formyl group attached to position 6 of the benzene moiety.

Caption: Chemical structure of **1H-indole-6-carbaldehyde**.

The key physicochemical properties of **1H-indole-6-carbaldehyde** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	1H-indole-6-carbaldehyde	[5]
Synonyms	6-Formylindole, Indole-6-carboxaldehyde	[5][6]
CAS Number	1196-70-9	[5]
Molecular Formula	C ₉ H ₇ NO	[5]
Molecular Weight	145.16 g/mol	[5][6]
Appearance	Yellow to orange-brown crystalline powder	[6]
Melting Point	124-132 °C	[6]
SMILES	C1=CC(=CC2=C1C=CN2)C=O	[5][7]
InChI Key	VSPBWOAEHQDXRD-UHFFFAOYSA-N	[5]

Spectroscopic and Analytical Characterization

While comprehensive, peer-reviewed spectral assignments for **1H-indole-6-carbaldehyde** are not widely available in the public domain, its structure allows for the prediction of key characteristic signals based on data from analogous compounds.[8][9]

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the key functional groups.

- **N-H Stretch:** A moderate to sharp band around 3400-3300 cm⁻¹ corresponding to the pyrrole N-H stretching vibration.[9]
- **Aromatic C-H Stretch:** Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

- Aldehyde C-H Stretch: Weak but sharp bands are anticipated in the 2850-2700 cm^{-1} region. [\[9\]](#)
- Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1700-1670 cm^{-1} , typical for an aromatic aldehyde.
- Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1600 cm^{-1} and 1450 cm^{-1} .

^1H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique hydrogen atom.

- N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D_2O .
- Aldehyde Proton (-CHO): A sharp singlet in the highly deshielded region of 9.9-10.1 ppm.
- Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 6.5-8.0 ppm). The H7 proton is expected to be a singlet or narrow doublet, while the H4 and H5 protons will likely appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships.
- Pyrrole Protons: The H2 and H3 protons on the pyrrole ring will also resonate in the aromatic region, often appearing as triplets or multiplets due to coupling with each other and the N-H proton.

^{13}C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals.

- Carbonyl Carbon (C=O): The most downfield signal, expected to appear in the 190-195 ppm range.
- Aromatic and Pyrrole Carbons: The eight sp^2 carbons of the bicyclic ring system will resonate between approximately 100 ppm and 140 ppm.

Synthesis Strategies for Regioselective C6-Formylation

The direct formylation of unsubstituted indole is not a viable route to **1H-indole-6-carbaldehyde** due to the high nucleophilicity of the C3 position. Therefore, regioselective synthesis of the C6-isomer requires more sophisticated strategies, typically involving multi-step sequences or advanced C-H functionalization techniques.[3][4]

Causality of C3 vs. C6 Selectivity

The kinetic product of electrophilic attack on the indole ring is at the C3 position. The resulting intermediate (a Wheland-type intermediate) is stabilized because the positive charge is not localized on the nitrogen atom, thus preserving the aromaticity of the benzene ring. In contrast, attack at any position on the benzene moiety, including C6, disrupts the benzene aromaticity, leading to a higher activation energy barrier. Consequently, achieving C6-functionalization requires either blocking the C3 position or utilizing a starting material where the C6 position is pre-functionalized for conversion.

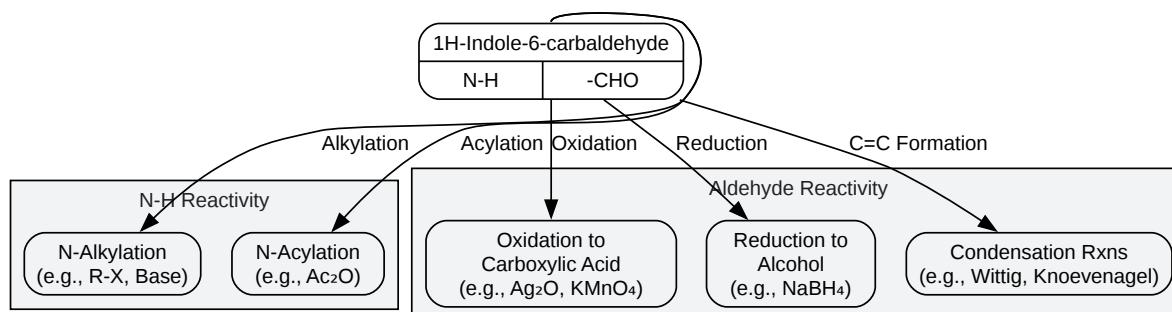
Synthetic Approach via Pre-functionalized Indoles

A common and reliable strategy is to begin with an indole derivative that already possesses a functional group at the C6 position, which can then be converted into a formyl group.

Caption: A generalized workflow for synthesizing **1H-indole-6-carbaldehyde**.

Protocol: Conceptual Synthesis from 6-Bromoindole

This protocol describes a well-established conceptual method. The direct conversion of 6-bromoindole to **1H-indole-6-carbaldehyde** can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent.


- Step 1: Protection of Indole Nitrogen (Optional but Recommended): To prevent deprotonation of the acidic N-H proton by the organolithium reagent, the indole nitrogen is often protected with a suitable group (e.g., Boc, SEM, or tosyl). This is a critical choice to ensure the subsequent step proceeds with high yield.
- Step 2: Lithium-Halogen Exchange: The N-protected 6-bromoindole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen). An organolithium reagent, such as n-butyllithium or t-butyllithium, is added dropwise. The organolithium reagent preferentially

exchanges with the bromine atom over deprotonating other positions due to the kinetics of the exchange process at low temperatures.

- Step 3: Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the newly formed 6-lithioindole species at -78 °C. The organolithium acts as a potent nucleophile, attacking the carbonyl carbon of DMF.
- Step 4: Work-up and Deprotection: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). Following extraction and purification, the N-protecting group can be removed under appropriate conditions (e.g., TFA for Boc; TBAF for SEM) to yield the final product, **1H-indole-6-carbaldehyde**.

Chemical Reactivity

The reactivity of **1H-indole-6-carbaldehyde** is dictated by its three principal components: the pyrrole ring, the benzene ring, and the aldehyde functional group.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **1H-indole-6-carbaldehyde**.

- Reactions at the Aldehyde Group: The formyl group is the primary site for a wide array of transformations. It can be readily oxidized to the corresponding indole-6-carboxylic acid, reduced to indole-6-methanol, or serve as an electrophile in condensation reactions (e.g.,

Knoevenagel, Wittig) to form C=C bonds. It also undergoes nucleophilic addition with organometallic reagents and forms imines/hydrazone with primary amines/hydrazines.

- Reactions at the Indole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
- Reactions on the Indole Ring: While the C3 position is the most reactive towards electrophiles in a standard indole, the presence of the electron-withdrawing aldehyde group at C6 deactivates the benzene ring slightly. Nonetheless, electrophilic substitution (e.g., halogenation, nitration) can occur, with the position of attack directed by the combined influence of the fused pyrrole ring and the C6-substituent.

Applications in Research and Drug Development

1H-indole-6-carbaldehyde is a valuable intermediate in the synthesis of complex molecular targets. Its utility is particularly pronounced in fields where specific substitution patterns are required to achieve desired biological activity or material properties.

- Pharmaceutical Synthesis: The compound is a documented reactant in the preparation of small molecule inhibitors for high-value biological targets.
 - Botulinum Neurotoxin (BoNT) Inhibitors: It serves as a precursor for analogs of inhibitors targeting the protease activity of botulinum neurotoxin serotype A, a critical area of research for developing countermeasures to botulism.[10]
 - Antitumor Agents: It is used in the synthesis of stilbene-based antitumor agents, where the indole moiety can contribute to target binding and overall pharmacological profile.[10]
 - Kinase Inhibitors: The indole scaffold is prevalent in kinase inhibitors.[11][12] The C6-substitution pattern allows for the synthesis of derivatives that can probe different regions of the ATP-binding pocket compared to C3-substituted isomers, potentially leading to improved selectivity and potency.
- Materials Science: Its aromatic and heterocyclic nature makes it a useful building block in materials science.

- Dyes and Pigments: The extended π -system of the indole ring can be further elaborated through reactions at the aldehyde to create organic dyes and pigments.[6]
- Organic Electronics: Derivatives of indole-6-carbaldehyde are employed in the fabrication of materials for organic light-emitting diodes (OLEDs), contributing to the development of advanced display technologies.[6]

Safety and Handling

1H-indole-6-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.

- GHS Hazard Statements:
 - H315: Causes skin irritation.
 - H317: May cause an allergic skin reaction.
 - H319: Causes serious eye irritation.
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
 - Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Zhou, B., et al. (2019). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ -unsaturated α -ketoester. *Frontiers in Chemistry*.
- Li, P., et al. (2020). Regioselective C5–H Direct Iodination of Indoles. *Supporting Information*.

- Fatima, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. *Polycyclic Aromatic Compounds*, 42(6), 3345-3367.
- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. *Supporting Information*.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737).
- Al-Ostath, A., et al. (2023). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. *PubMed Central*.
- Bou-Hamdan, F., et al. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. *Molecules*, 23(11), 2947.
- Rochais, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. *RSC Advances*, 8(23), 12537-12547.
- ResearchGate. (n.d.). ¹H NMR Data of Compounds 1–6 (in DMSO-d6, 500 MHz, δ ppm).
- Kirillov, N. F., et al. (2017). Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds. *Organic & Biomolecular Chemistry*, 15(41), 8754-8763.
- ResearchGate. (2023). Regioselective Synthesis of C6-alkylated Indoles Utilizing Electronic-Steric Effect Enabled by Imino Exchange and Phosphorus Ylides Addition.
- Organic Syntheses. (n.d.). Indole-3-aldehyde.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. *Egyptian Journal of Chemistry*, 60(5), 723-741.
- PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.
- NIST. (n.d.). Indole-6-carboxaldehyde.
- Mevellec, L., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. *Molecules*, 19(9), 15020-15058.
- Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrzones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. *Molecules*, 28(24), 8089.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. *Der Pharma Chemica*, 4(2), 783-790.
- PubChemLite. (n.d.). 1h-indole-6-carboxaldehyde (C9H7NO).
- Tona, R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. *Journal of Medicinal Chemistry*, 64(20), 14899-14972.

- ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.
- de Sa Alves, F. R., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. *RSC Advances*, 11(52), 32931-32955.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ -unsaturated α -ketoester [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - 1h-indole-6-carboxaldehyde (C9H7NO) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Indolyl-Hydrazone as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Indole-6-carbaldehyde Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b015419#1h-indole-6-carbaldehyde-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com